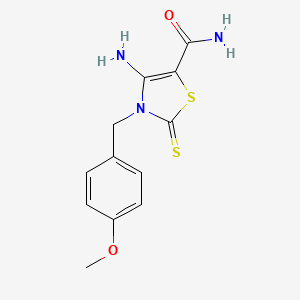
4-Amino-3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, which is a sulfur and nitrogen-containing five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide typically involves the reaction of 4-methoxybenzylamine with a thiazole derivative under specific conditions. One common method includes the use of organolithium reagents to facilitate the formation of the thiazole ring . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like Raney nickel .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently.
化学反応の分析
Types of Reactions
3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide include:
Uniqueness
What sets 3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide apart from similar compounds is its unique thiazole ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C12H13N3O2S2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
4-amino-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-17-8-4-2-7(3-5-8)6-15-10(13)9(11(14)16)19-12(15)18/h2-5H,6,13H2,1H3,(H2,14,16) |
InChIキー |
RBNXAXYWJIVDAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=C(SC2=S)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



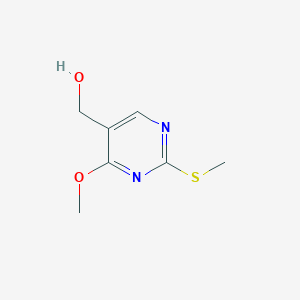

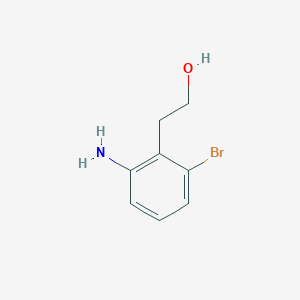


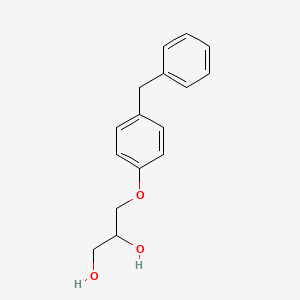
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)
![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)
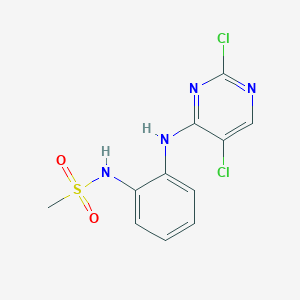
![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
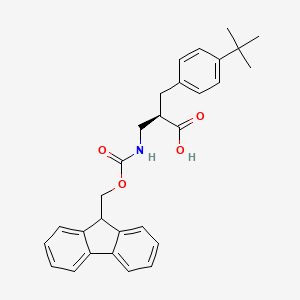

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
